Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
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Overview
Description
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its racemic mixture, meaning it contains equal amounts of two enantiomers. The presence of multiple chiral centers in its structure contributes to its stereochemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the bicyclic core, followed by the introduction of the benzyl and ethyl groups. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to separate and purify the racemic mixture. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
- Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Methyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Uniqueness
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is unique due to its specific stereochemistry and the presence of both benzyl and ethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H21NO5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-O-benzyl 3-O-ethyl (3R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)15-13-8-12(9-14(13)19)18(15)17(21)23-10-11-6-4-3-5-7-11/h3-7,12-15,19H,2,8-10H2,1H3/t12?,13?,14-,15-/m1/s1 |
InChI Key |
HNERQWYMBMKIIU-NEXFUWMNSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C2CC(N1C(=O)OCC3=CC=CC=C3)C[C@H]2O |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OCC3=CC=CC=C3)CC2O |
Origin of Product |
United States |
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